Cas no 51282-93-0 (Phenol, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2,3-dimethyl-)

Phenol, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2,3-dimethyl- structure
51282-93-0 structure
Product name:Phenol, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2,3-dimethyl-
CAS No:51282-93-0
MF:C15H25NO3
MW:267.3639
CID:362652
PubChem ID:71366193

Phenol, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2,3-dimethyl-
    • 4-[3-(tert-butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol
    • DTXSID40789564
    • 51282-93-0
    • Inchi: InChI=1S/C15H25NO3/c1-10-11(2)14(7-6-13(10)18)19-9-12(17)8-16-15(3,4)5/h6-7,12,16-18H,8-9H2,1-5H3
    • InChI Key: HBTCABWEZUWDPB-UHFFFAOYSA-N
    • SMILES: CC(NCC(O)COC1C=CC(O)=C(C)C=1C)(C)C

Computed Properties

  • Exact Mass: 267.18355
  • Monoisotopic Mass: 267.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • PSA: 61.72

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